6-Benzyloxy-2-Fluor-3-Methylphenylboronsäure

Übersicht

Beschreibung

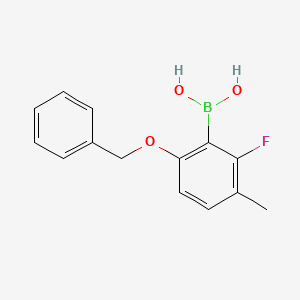

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a boronic acid derivative with the molecular formula C14H14BFO3 and a molecular weight of 260.07 g/mol . It is a solid substance that is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is 1S/C14H14BFO3/c1-10-7-8-12 (13 (14 (10)16)15 (17)18)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 .Chemical Reactions Analysis

Boronic acids, such as 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction is widely applied in forming carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a solid substance with a molecular weight of 260.07 g/mol . It is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Katalytische Protodeboronierung

Diese Verbindung kann bei der katalytischen Protodeboronierung von Pinacolboronsäureestern verwendet werden . Dieser Prozess beinhaltet einen radikalischen Ansatz und ist besonders nützlich für die formale anti-Markovnikov-Alken-Hydromethylierung . Diese Transformation ist wertvoll, aber nicht sehr bekannt .

Hydroborierungs-Deboronierungsstrategie

Die Verbindung kann in einer Hydroborierungs-Deboronierungsstrategie verwendet werden . Diese Strategie ist eine effiziente Sequenz für die formale Hydrierung von unaktivierten Alkenen zu Alkanen .

Suzuki–Miyaura-Kupplung

Die Suzuki–Miyaura-Kupplung ist eine der wichtigsten Anwendungen von Organoborverbindungen . Diese Verbindung kann in diesem Kupplungsprozess verwendet werden .

Funktionsgruppen-Transformationen

Die Bor-Gruppe in dieser Verbindung kann in eine breite Palette von funktionellen Gruppen umgewandelt werden . Diese Transformationen umfassen Oxidationen, Aminierungen, Halogenierungen und C-C-Bindungsbildungen wie Alkenylierungen, Alkynylierungen und Arylierungen .

Synthese von flüssigkristallinen Fluorbiphenylcyclohexenen und Difluoroterphenylen

Diese Verbindung kann verwendet werden, um neuartige flüssigkristalline Fluorbiphenylcyclohexene und Difluoroterphenyle durch palladiumkatalysierte Kreuzkupplungen herzustellen .

Synthese von o-Phenylphenolen

Diese Verbindung kann auch bei der Synthese von o-Phenylphenolen verwendet werden, die potente Leukotrien B4-Rezeptoragonisten sind .

Wirkmechanismus

Target of Action

The primary target of the compound 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It is known that the compound is solid at room temperature Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins

Result of Action

The molecular effect of the action of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can result in the synthesis of a wide range of organic compounds . The cellular effects would depend on the specific compounds being synthesized.

Action Environment

The action of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid can be influenced by environmental factors. For instance, the rate of the Suzuki–Miyaura reaction can be affected by the pH of the environment . The compound is also likely to be mobile in the environment due to its water solubility . Additionally, the compound should be stored at a temperature between 2-8°C to maintain its stability .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantages of using 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in laboratory experiments are its high reactivity and its ability to form covalent bonds with various molecules. It is also relatively easy to synthesize and is commercially available. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, so it must be used in a solvent such as acetonitrile or DMF. In addition, it is not very stable in acidic or basic solutions, so it must be used in neutral or slightly acidic solutions.

Zukünftige Richtungen

There are several potential future directions for the use of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in scientific research. For example, it could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used in the synthesis of polymers and other materials for use in biotechnology and nanotechnology. In addition, it could be used to study the biological activities of various compounds, including inhibitors of protein-protein interactions. Finally, it could be used to study the effects of various compounds on biochemical and physiological processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and providing instructions for what to do if the compound comes in contact with the eyes .

Eigenschaften

IUPAC Name |

(2-fluoro-3-methyl-6-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BFO3/c1-10-7-8-12(13(14(10)16)15(17)18)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAFLFHRTMXSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)

![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)

![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)

![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)

![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)

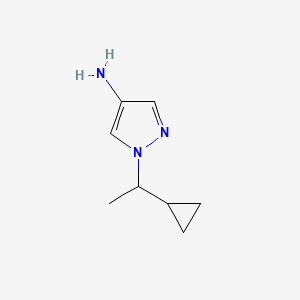

![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)